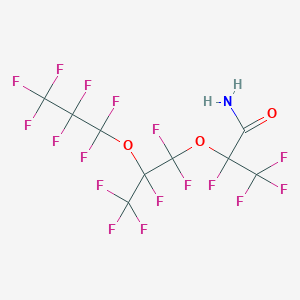

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

Description

Evolution of Perfluorinated Structures in Chemical Synthesis and Materials Science

The journey of perfluorinated structures in chemical synthesis began in the mid-20th century, largely driven by military and industrial applications. The inherent strength of the carbon-fluorine bond, one of the strongest in organic chemistry, led to the development of highly stable materials. Initially, research focused on relatively simple perfluoroalkanes and their derivatives. Over the decades, the complexity of these structures has grown exponentially, with the introduction of heteroatoms, such as oxygen, leading to the development of perfluoroethers and other functionalized molecules. This evolution has been pivotal in materials science, enabling the creation of high-performance polymers, lubricants, and coatings with unparalleled resistance to heat, chemicals, and environmental degradation.

Strategic Importance of Fluorinated Amides in Contemporary Chemical Landscapes

Fluorinated amides represent a strategically important class of compounds at the intersection of perfluorinated chemistry and amide chemistry. The amide functional group is a cornerstone of biochemistry and pharmaceutical sciences, while the incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. This synergy makes fluorinated amides highly valuable as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of bioactive molecules. In materials science, fluorinated amides are investigated for their potential in creating specialized polymers and surfactants with unique interfacial properties.

Scope and Objectives of Academic Inquiry into Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide Research

Academic inquiry into Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is currently in a nascent stage, with publicly available research being notably limited. The primary objective of this article is to provide a comprehensive overview based on existing knowledge of related compounds and general principles of fluorochemistry. The scope is strictly focused on the chemical nature of this specific amide, its relationship to its well-documented carboxylic acid precursor, and its potential, yet largely unexplored, role in advanced chemical research. It is crucial to note that while extensive data exists for its corresponding carboxylic acid, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, direct experimental data for the amide is scarce. Therefore, this article will extrapolate certain properties and potential synthesis routes based on established chemical principles, while clearly distinguishing between documented and inferred information.

Chemical Profile and Synthesis

While specific experimental data for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is not widely available, its chemical profile can be deduced from its structure and the known properties of its constituent functional groups.

Inferred Chemical Identity of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

| Identifier | Value |

| Molecular Formula | C₉H₂F₁₇NO₃ |

| Molecular Weight | 495.08 g/mol |

| Structure | A perfluorinated carbon chain with ether linkages and a terminal amide group. |

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide would most likely proceed from its more readily available carboxylic acid precursor, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid. Standard amidation reactions could be employed, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia (B1221849), or direct coupling with ammonia using a suitable coupling agent.

Comparative Physicochemical Properties

The properties of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide are expected to be influenced by its perfluorinated nature and the presence of the amide group. A comparison with its carboxylic acid analogue highlights the expected differences.

Comparative Data of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide and its Carboxylic Acid Precursor

| Property | Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide (Inferred) | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid atomfair.comatomfair.comfluoryx.combiosynth.comchemicalbook.com |

| Molecular Formula | C₉H₂F₁₇NO₃ | C₉HF₁₇O₄ |

| Molecular Weight | 495.08 g/mol | 496.07 g/mol |

| Boiling Point | Expected to be higher due to hydrogen bonding capabilities of the amide group. | Data not widely available. |

| Solubility | Limited solubility in both aqueous and hydrocarbon solvents, a characteristic of perfluorinated compounds. Potentially soluble in some polar aprotic solvents. | Limited solubility in water, with the carboxylate salt being more soluble. |

| Acidity/Basicity | The amide group is generally considered neutral but can exhibit very weak basicity. | The carboxylic acid group is acidic. |

Potential Research Applications

Given the general properties of fluorinated amides, Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide could be a target for research in several areas, although it must be emphasized that these are speculative applications in the absence of direct studies.

Materials Science: As a potential monomer or additive in the synthesis of specialty polymers. The combination of the perfluoroether backbone and the amide group could impart unique thermal, chemical, and surface properties to the resulting materials.

Surfactant Chemistry: The amphiphilic nature of the molecule, with a polar amide head and a non-polar perfluorinated tail, suggests potential as a specialty surfactant in niche applications where high stability is required.

Electronic Materials: Perfluorinated compounds are often explored for their dielectric properties and could be of interest as components in advanced electronic materials.

Concluding Remarks

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide represents a specific, yet under-researched, molecule within the vast field of perfluorinated compounds. While its direct study is limited, its chemical structure suggests a range of interesting properties that could be of value in advanced materials and specialty chemical applications. Further academic and industrial research is necessary to fully elucidate the synthesis, properties, and potential applications of this intriguing fluorinated amide. The information presented herein, largely inferred from its well-characterized carboxylic acid precursor and the general principles of fluorochemistry, aims to provide a foundational understanding and stimulate future inquiry into this compound.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBNQGASTHOFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896524 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-67-0 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Perfluoro 2,5 Dimethyl 3,6 Dioxanonan Amide

Precursor Chemistry and Starting Material Considerations

The foundational starting material for the synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) acid (HFPO-TA). atomfair.comlgcstandards.comatomfair.combiosynth.comnih.govnih.govchemicalbook.comatomfair.comfluoryx.comlgcstandards.com This compound is a high-purity, fluorinated organic molecule with the chemical formula C9HF17O4. atomfair.comatomfair.combiosynth.com Its unique structure, characterized by exceptional chemical and thermal stability, makes it a valuable intermediate in the synthesis of advanced fluorinated materials. atomfair.comatomfair.comatomfair.com

Table 1: Properties of Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) acid

| Property | Value |

|---|---|

| CAS Number | 13252-14-7 |

| Molecular Formula | C9HF17O4 |

| Molecular Weight | 496.07 g/mol |

| Boiling Point | 263.2 °C |

| Density | 1.788 g/cm³ |

This data is compiled from multiple sources. biosynth.com

The conversion of Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) acid to its corresponding amide is the most direct synthetic approach. This can be achieved through several well-established amidation methods.

Direct amidation of carboxylic acids with ammonia (B1221849), primary amines, or secondary amines is a fundamental transformation in organic synthesis. mdpi.com However, the direct thermal condensation of carboxylic acids and amines typically requires high temperatures (often exceeding 160°C) to overcome the formation of unreactive ammonium carboxylate salts. mdpi.com

For the synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, the reaction would involve the treatment of Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) acid with ammonia (to form the primary amide), a primary amine (R-NH2), or a secondary amine (R2NH). The general reaction is as follows:

C8F17O3-COOH + R-NH2 → C8F17O3-CO-NHR + H2O

Given the electron-withdrawing nature of the perfluoroalkyl chain, the acidity of the carboxylic acid is enhanced, which may influence the reactivity and the conditions required for amidation.

A more common and often more efficient method for amide synthesis involves the activation of the carboxylic acid. acs.org One of the most effective activating groups is the conversion of the carboxylic acid to an acyl fluoride (B91410). Acyl fluorides are valuable reagents in challenging amidation reactions. ntd-network.org

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide can proceed via the intermediate Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) fluoride. This acyl fluoride can be generated from the corresponding carboxylic acid using various deoxyfluorination reagents. ntd-network.org One such reagent is pentafluoropyridine (PFP), which can convert carboxylic acids to acyl fluorides under mild conditions. ntd-network.orgacs.org

Once formed, the Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) fluoride can readily react with ammonia, primary, or secondary amines to yield the desired amide with high efficiency. ntd-network.orgacs.org This two-step, one-pot approach often provides higher yields and requires milder reaction conditions compared to direct amidation. ntd-network.orgacs.org

C8F17O3-COOH + Deoxyfluorinating Agent → C8F17O3-COF C8F17O3-COF + R-NH2 → C8F17O3-CO-NHR + HF

The choice of reaction conditions and catalysts is crucial for achieving high yields and purity in amidation reactions. While direct thermal amidation is possible, catalytic methods are generally preferred for their milder conditions and broader substrate scope. mdpi.com

Several catalyst systems have been developed for the direct amidation of carboxylic acids. Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org Metal-based catalysts, including those based on titanium, zirconium, iron, and manganese, have also been employed. mdpi.com For instance, TiF4 has been reported as an effective catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids. rsc.org

The reaction conditions for the amidation of Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) acid would likely involve an appropriate solvent, a catalyst, and controlled temperature. The choice of solvent can influence the reaction rate and selectivity. For reactions involving acyl fluorides, aprotic solvents are typically used.

Table 2: Potential Catalyst Systems for Amidation

| Catalyst Type | Example |

|---|---|

| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid |

| Metal Fluorides | Titanium(IV) fluoride (TiF4) |

| Lewis Acids | Iron(III) chloride (FeCl3) |

This table presents examples of catalyst types that could be applicable. organic-chemistry.orgmdpi.comrsc.org

While the primary route to Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide involves the corresponding carboxylic acid, other strategies for the synthesis of fluorinated amides exist. These include radical N-perfluoroalkylation–defluorination pathways and multi-component reactions. acs.orgnih.gov

One-pot approaches starting from nitrosoarenes and perfluoroalkanesulfinates have been developed for the synthesis of fluorinated hydroxamic acids, amides, and thioamides. acs.org Additionally, palladium-catalyzed four-component reactions involving perfluoroalkylation and aminocarbonylation of unactivated alkenes have been reported for the synthesis of β-perfluoroalkyl amides. While not directly applied to the target compound, these methods represent alternative strategies for constructing fluorinated amide moieties.

Synthesis from Perfluoro(2,5-dimethyl-3,6-dioxanonanoic) Acid and its Derivatives

Advanced Synthetic Strategies

Advances in synthetic methodology continue to provide new tools for amide bond formation. These include the use of novel coupling reagents and catalyst-free conjugation reactions. For instance, a tri-component reaction involving an electrophilically-activated perfluoroaryl azide, an enolizable aldehyde, and an amine has been shown to produce stable amidine conjugates at room temperature without a catalyst. nih.gov While this specific reaction yields an amidine, it highlights the potential for developing novel catalyst-free approaches for the synthesis of fluorinated amide-like structures.

Stereoselective and Regioselective Synthesis Approaches

Currently, there is no specific information available in the scientific literature regarding the stereoselective or regioselective synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide. The structure of this compound does not inherently possess common stereocenters that would necessitate stereoselective synthesis unless a chiral amine is used in the amidation step. In such a case, the stereoselectivity would be substrate-controlled, depending on the nature of the chiral amine.

General strategies for achieving stereoselectivity in the synthesis of fluorinated amides often involve the use of chiral auxiliaries or catalysts. For instance, the fluorination of chiral enamides has been demonstrated as a method for the highly regio- and stereoselective synthesis of α-fluorinated imides. While not directly applicable to the synthesis of the title compound from its carboxylic acid precursor, this highlights a potential avenue for creating fluorinated amides with controlled stereochemistry at a carbon atom adjacent to the amide nitrogen.

Regioselectivity is not a primary concern in the synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide from its corresponding carboxylic acid, as the reaction occurs at the single carboxylic acid functional group.

Novel Catalytic Systems in Perfluorinated Amide Synthesis

The development of novel catalytic systems for amide bond formation is an active area of research, with a focus on improving efficiency, reducing waste, and expanding substrate scope. While direct catalytic amidation of carboxylic acids is of great interest, these methods are not yet widely applied to perfluorinated systems. mdpi.com

Recent advancements in amide synthesis from carboxylic acids include the use of non-metal ammonium salts as catalysts in a one-pot, two-step amidation process. nih.gov This approach involves the in-situ formation of a reactive O-silylthionoester intermediate. nih.gov Boronic acid derivatives have also been explored as catalysts for direct amidation reactions.

For the synthesis of N-trifluoromethyl amides, a method involving the desulfurization of isothiocyanates with silver fluoride to generate a reactive intermediate that is then acylated has been reported. nih.gov Although this is specific to N-trifluoromethyl amides, it showcases the innovative strategies being developed for the synthesis of fluorinated amide derivatives.

The application of these novel catalytic systems to the synthesis of complex perfluoroether amides like Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has not been specifically documented. Future research may explore the adaptability of these catalytic methods to perfluorinated substrates.

Purification and Isolation Techniques in Laboratory Synthesis

The purification and isolation of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide would leverage techniques commonly employed for other per- and polyfluorinated substances (PFAS), which are known for their unique physical and chemical properties. A multi-step purification strategy is typically necessary to achieve high purity.

A general purification scheme could involve the following steps:

Aqueous Workup: After the reaction is complete, an initial workup with water and a base may be performed to neutralize any remaining acid and remove water-soluble byproducts. google.com The organic phase containing the amide product would then be separated. google.com

Distillation: The crude organic phase can be subjected to distillation, potentially under reduced pressure, to remove the solvent and any volatile impurities. google.com

Crystallization: If the amide is a solid at room temperature, crystallization from a suitable solvent system can be an effective method for purification. google.com

Chromatography: For high-purity requirements or for non-crystalline products, chromatographic techniques are essential.

Chromatographic Methods:

Reversed-Phase Liquid Chromatography (RPLC): This is a powerful technique for the purification of amides. nih.gov A C18 or other suitable hydrophobic stationary phase can be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Ion-Exchange Chromatography: This method can be particularly useful if the crude product contains ionic impurities. biotage.com

Counter-Current Chromatography (CCC): CCC has been successfully used for the preparative isolation and purification of amides from complex mixtures. nih.gov

Given the perfluorinated nature of the target compound, specialized chromatographic conditions may be necessary. Fluorinated stationary phases, for example, can offer unique selectivity for the separation of fluorinated compounds. researchgate.net

The table below summarizes potential purification techniques and their principles.

| Purification Technique | Principle of Separation | Applicability to Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide |

| Aqueous Workup | Partitioning between aqueous and organic phases based on polarity and solubility. | Effective for removing acidic starting materials and water-soluble salts. |

| Distillation | Separation based on differences in boiling points. | Useful for removing volatile solvents and impurities. |

| Crystallization | Formation of a solid crystalline structure from a solution, excluding impurities. | Applicable if the amide is a solid with suitable solubility properties. |

| Reversed-Phase LC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | A primary method for high-purity isolation of the amide. |

| Ion-Exchange Chromatography | Separation based on electrostatic interactions with a charged stationary phase. | Useful for removing any ionic byproducts or unreacted starting materials. |

| Counter-Current Chromatography | Partitioning between two immiscible liquid phases. | A potential technique for preparative scale purification. |

Chemical Reactivity and Transformation Mechanisms of Perfluoro 2,5 Dimethyl 3,6 Dioxanonan Amide

Amide Functional Group Chemistry in a Perfluorinated Environment

The presence of a perfluoroether chain attached to an amide functional group significantly influences its chemical reactivity. The strong electron-withdrawing inductive effect of the fluorine atoms modulates the electron density at the amide center, altering its stability and susceptibility to chemical transformations.

Hydrolytic Stability and Reaction Kinetics

Perfluorinated amides are characterized by their considerable hydrolytic stability. The amide bond in these compounds is generally resistant to cleavage under normal environmental conditions. Studies on analogous compounds, such as N-ethylperfluorooctanamide (EtFOA), have demonstrated no significant degradation after prolonged exposure to basic conditions (pH 8.5) over several days. This stability can be attributed to the decreased electrophilicity of the carbonyl carbon due to the powerful electron-withdrawing nature of the perfluoroalkyl group. This effect reduces the susceptibility of the carbonyl carbon to nucleophilic attack by water or hydroxide (B78521) ions, which is the initial step in both acid- and base-catalyzed hydrolysis.

While specific kinetic data for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is not available, it is anticipated to exhibit high resistance to hydrolysis, requiring harsh conditions such as strong acids or bases and elevated temperatures to proceed at a significant rate.

Nucleophilic and Electrophilic Reactivity at the Amide Center

The reactivity of the amide center in Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide towards nucleophiles and electrophiles is substantially attenuated compared to non-fluorinated amides.

Nucleophilic Reactivity: The carbonyl carbon of the amide is the primary site for nucleophilic attack. In perfluorinated amides, the inductive effect of the fluorine atoms significantly reduces the partial positive charge on the carbonyl carbon, making it a less favorable target for nucleophiles. Consequently, reactions with nucleophiles are generally sluggish and necessitate either highly reactive nucleophiles or activation of the amide group. While amides can be attacked by strong nucleophiles like metal hydrides, the conditions required are typically more forcing than for their non-fluorinated counterparts.

Electrophilic Reactivity: The nitrogen atom of the amide group possesses a lone pair of electrons and can act as a site for electrophilic attack. However, in a perfluorinated environment, the electron-withdrawing effect of the perfluoroether chain significantly delocalizes this lone pair, reducing the nucleophilicity of the nitrogen atom. As a result, reactions with electrophiles at the nitrogen center are not commonly observed under standard conditions.

Reactions Involving the Perfluoroether Chain

The perfluoroether chain of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is characterized by its exceptional chemical inertness, a hallmark of perfluorinated compounds.

Stability and Reactivity of Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to perfluorinated compounds. The C-F bonds within the perfluoroether backbone of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide are highly resistant to cleavage. This inertness is a defining characteristic of PFAS and contributes to their persistence in various environments. The presence of ether oxygens in the chain can further increase the bond dissociation energy of C-F bonds on adjacent carbon atoms, enhancing their stability.

Derivatization and Analogous Compound Formation

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide and its analogs can be envisioned through standard amidation reactions, likely requiring activated precursors due to the electronic effects of the perfluoroether chain. For instance, the reaction of the corresponding perfluoroacyl chloride or fluoride (B91410) with ammonia (B1221849) or a primary amine would be a viable synthetic route.

Derivatization of the amide functional group itself is also a possibility. For example, reduction of the amide to the corresponding amine using a powerful reducing agent like lithium aluminum hydride is a common transformation for amides, although the perfluorinated nature of the substrate may necessitate more rigorous reaction conditions.

Furthermore, the synthesis of various fluorinated amide derivatives has been explored through methods such as the N-perfluoroalkylation of nitrosoarenes, which can then be converted to amides. Such strategies could potentially be adapted to create a range of compounds structurally related to Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide. The derivatization of perfluorocarboxylic acids with reagents like amide acetals has also been developed for analytical purposes, highlighting the formation of amide linkages in this class of compounds.

Interactive Data Table: Predicted Chemical Reactivity

| Functional Group | Position in Compound | Expected Stability | Potential Reactivity | Influencing Factors |

| Amide (C=O) | Carbonyl Carbon | High | Low susceptibility to nucleophilic attack | Strong electron-withdrawing effect of the perfluoroether chain reduces electrophilicity. |

| Amide (N-H) | Nitrogen Atom | High | Low nucleophilicity and basicity | Delocalization of the nitrogen lone pair by the perfluoroether chain. |

| Carbon-Fluorine (C-F) | Perfluoroether Chain | Very High | Extremely resistant to cleavage | High bond dissociation energy. |

| Ether (C-O-C) | Perfluoroether Chain | High | Susceptible to cleavage under strong reducing conditions | Potential for reductive cleavage to form perfluoroalcohols. |

Synthesis of Substituted Amides

The synthesis of substituted amides from a starting amide, a reaction known as transamidation, involves the exchange of the amine portion of the amide with a different amine. For Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, the perfluoroether tail activates the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs.

The reaction typically proceeds by the nucleophilic attack of an incoming primary or secondary amine on the carbonyl carbon of the perfluoroether amide. This forms a tetrahedral intermediate, which then collapses, eliminating the original amine group and forming the new, substituted amide. While the transamidation of unactivated amides can be challenging, often requiring catalysis, the inherent electrophilicity of the carbonyl group in this fluorinated compound may facilitate the reaction under milder conditions. This process allows for the introduction of various functional groups onto the molecule, contingent on the structure of the attacking amine.

Table 1: Generalized Transamidation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

|---|

Formation of Related Esters and Alcohols

The amide functional group can be converted into other important functionalities such as esters and alcohols through hydrolysis and reduction reactions, respectively.

Formation of Esters: The conversion of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide to its corresponding ester is typically achieved through a two-step process. First, the amide undergoes hydrolysis to yield the carboxylic acid, Perfluoro(2,5-dimethyl-3,6-dioxanonan)oic acid. This reaction requires heating the amide in the presence of a strong aqueous acid (like H₂SO₄) or a strong base (like NaOH). Following hydrolysis, the resulting perfluorinated carboxylic acid can be converted to an ester via standard esterification methods, such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.

Formation of Alcohols: The direct reduction of the amide group yields the corresponding alcohol. The robust nature of the amide bond necessitates the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of amides to alcohols. More modern and highly chemoselective methods, such as those employing samarium(II) iodide (SmI₂), have also been developed for this transformation, offering an alternative pathway that can be tolerant of other functional groups.

Table 2: Conversion of Amide to Esters and Alcohols

| Starting Material | Transformation | Reagents | Product |

|---|---|---|---|

| Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide | Hydrolysis | H₂O, H⁺ or OH⁻, heat | Perfluoro(2,5-dimethyl-3,6-dioxanonan)oic acid |

| Perfluoro(2,5-dimethyl-3,6-dioxanonan)oic acid | Esterification | Alcohol (R-OH), H⁺ catalyst | Perfluoro(2,5-dimethyl-3,6-dioxanonan)oate ester |

Polymerizable Derivatives and Monomer Synthesis

Creating polymerizable derivatives from Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide involves introducing a reactive group, such as a vinyl or acrylate (B77674) moiety, that can undergo polymerization. A versatile strategy involves leveraging the transformations described previously to introduce a functional handle suitable for modification.

One effective pathway is the reduction of the amide to its corresponding alcohol. The resulting hydroxyl group provides a convenient site for subsequent esterification with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride. This reaction yields a fluorinated acrylate or methacrylate (B99206) monomer. These monomers are valuable in the synthesis of polymers with specialized surface properties, such as low surface energy and high hydrophobicity, conferred by the perfluoroether segment. Such polymers are useful in creating specialized coatings and materials.

Table 3: Hypothetical Synthesis of a Polymerizable Acrylate Monomer

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide | LiAlH₄ | Perfluoro(2,5-dimethyl-3,6-dioxanonan) alcohol | Introduce a reactive hydroxyl group. |

Applications in Polymer Chemistry and Materials Science

Role as Monomers or Co-monomers in Fluoropolymer Synthesis

A thorough review of scientific literature and patent databases indicates that Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is not commonly utilized as a monomer or co-monomer in the synthesis of fluoropolymers. The reactivity of the amide group under typical polymerization conditions for fluorinated monomers may not be suitable for incorporation into the polymer backbone.

Design of Novel Perfluorinated Amide-Containing Polymers

There is no significant body of research available that details the design of novel polymers using Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide as a primary building block. The focus in the field has predominantly been on other fluorinated monomers that exhibit more favorable polymerization characteristics.

Impact on Polymerization Kinetics and Mechanism

Due to the lack of its application as a monomer, there is no available data on the impact of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide on polymerization kinetics and mechanisms.

Utilization as Processing Aids or Surfactants in Fluoropolymer Manufacturing

The primary application of compounds structurally similar to Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is as a processing aid or surfactant in the manufacturing of fluoropolymers. The corresponding carboxylic acid, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, is noted for its efficacy in this capacity, particularly in the polymerization of polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (B91410) (PVDF). nih.gov These compounds are valued for their ability to create stable dispersions of fluoropolymer particles in aqueous media.

Emulsification and Dispersion Properties in Polymerization Systems

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is recognized for its role as a fluorosurfactant in the production of fluororesins and fluororubber. dyfhem.com Its functions include emulsification, dispersion, and solubilization, which are critical in the polymerization processes of materials like PTFE, FEP (Fluorinated Ethylene Propylene), and PFA (Perfluoroalkoxy alkanes). dyfhem.com The presence of a hydrophilic head (the carboxylic acid group) and a hydrophobic, fluorinated tail allows for the formation of micelles that stabilize the growing polymer particles and prevent their agglomeration.

Properties of a Related Fluorosurfactant

| Property | Description | Reference |

|---|---|---|

| Function | Emulsification, dispersion, and solubilization in fluoropolymer polymerization. | dyfhem.com |

| Applications | Used as a polymerization aid for fluororesins and fluororubber. | dyfhem.com |

| Specific Polymers | Widely used in the polymerization of PTFE, FEP, and PFA. | dyfhem.com |

Influence on Polymer Morphology and Microstructure

The use of perfluorinated surfactants like Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid can significantly influence the morphology and microstructure of the final polymer. By controlling the number and size of the polymer particles during emulsion polymerization, these surfactants affect properties such as particle size distribution, molecular weight, and the degree of crystallinity of the resulting fluoropolymer. A well-controlled polymerization process, facilitated by an effective surfactant, leads to polymers with consistent and desirable material properties.

Advanced Material Design Incorporating Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide Motifs

Currently, there is a lack of available research or patents detailing the incorporation of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide motifs into the design of advanced materials. The focus of this compound and its close analogues has remained within the realm of processing aids for existing fluoropolymer systems.

Development of Specialty Fluorinated Coatings and Films

The development of advanced fluorinated coatings and films often leverages the unique properties imparted by perfluoroalkyl chains, such as low surface energy, high thermal stability, and chemical inertness. These characteristics lead to surfaces that are water and oil repellent, easy to clean, and resistant to harsh environments.

In principle, a compound like Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide could be synthesized and evaluated as a potential additive or building block in coating formulations. The amide functionality could offer different reactivity and bonding characteristics compared to the more commonly documented acid or ester derivatives, potentially influencing adhesion, curing processes, and the final properties of the coating. However, without specific studies, any potential advantages or performance metrics remain hypothetical. Research into fluorinated amides, in a general sense, suggests they can be valuable precursors for various functional materials. Yet, a direct connection to the development and performance of specialty coatings using Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is not documented in available scientific literature or patents.

Environmental Transformation and Fate of Perfluoro 2,5 Dimethyl 3,6 Dioxanonan Amide and Its Analogues

Environmental Persistence and Degradation Pathways

Per- and polyfluoroalkyl substances (PFAS) are recognized for their exceptional persistence in the environment, largely due to the strength of the carbon-fluorine bond. Ether-containing PFAS, such as Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (PFDiNA), were introduced as alternatives to long-chain PFAS, with the inclusion of an ether linkage intended to create a point of potential degradation. However, these compounds still exhibit significant environmental persistence.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes are crucial in determining the ultimate fate of PFAS in the environment. For ether-containing PFAS, photolysis and hydrolysis are key mechanisms under investigation.

Photolysis: Direct photolysis, particularly by ultraviolet (UV) radiation, has been shown to be a viable degradation pathway for some ether PFAS. Studies on hexafluoropropylene oxide trimer acid (HFPO-TA), the carboxylic acid analogue of the subject compound, have demonstrated that it can be degraded under UV irradiation. researchgate.netresearchgate.netnih.gov The degradation process is often initiated by the cleavage of the C-O ether bond, which is considered a point of relative weakness in the molecule compared to the C-F bonds. researchgate.net This initial cleavage can lead to a cascade of reactions, resulting in the formation of shorter-chain PFAS. For instance, the photodegradation of HFPO-TA has been observed to produce hexafluoropropylene oxide dimer acid (HFPO-DA), perfluoropropionic acid (PFA), and trifluoroacetic acid (TFA). researchgate.netnih.gov The efficiency of photolytic degradation can be influenced by environmental conditions such as pH and the presence of other substances that can generate reactive species. researchgate.net Research has also shown that photolysis at shorter wavelengths (e.g., 222 nm) can enhance the degradation of some perfluoroether carboxylic acids like GenX. acs.org

Hydrolysis: The hydrolysis of the amide group in Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide would convert it to the more stable carboxylic acid, PFDiNA. While the perfluorinated carbon chains are resistant to hydrolysis, the amide functional group is more susceptible to this reaction, especially under certain pH conditions. Some PFAS precursors, such as those containing ester or carbamate (B1207046) linkages, have been shown to undergo hydrolysis to form more persistent perfluoroalkyl acids. nih.gov Hydrothermal conditions, which involve high temperatures and pressures in water, can also promote the hydrolysis and subsequent degradation of PFAS. aiche.org

The table below summarizes key findings from abiotic degradation studies of relevant ether PFAS.

| Degradation Mechanism | Compound | Key Findings |

| Photolysis | Hexafluoropropylene Oxide Trimer Acid (HFPO-TA) | Degrades under UV irradiation, with cleavage of the C-O ether bond being a primary step. researchgate.net |

| Forms shorter-chain products like HFPO-DA, PFA, and TFA. researchgate.netnih.gov | ||

| GenX (a related perfluoroether carboxylic acid) | Shows enhanced degradation under 222 nm UV light compared to conventional 254 nm. acs.org | |

| Hydrolysis | Fluorotelomer-based precursors | Can be hydrolyzed to form fluorotelomer alcohols, which are precursors to PFCAs. nih.gov |

| General PFAS | Can be degraded under hydrothermal alkaline conditions through a combination of thermal and hydrolytic mechanisms. aiche.org |

Biotransformation Potential and Microbial Interactions

The potential for microbial degradation of PFAS is a significant area of research, as it could offer a natural attenuation pathway. For ether-containing PFAS, the ether linkage is a potential site for microbial attack.

Research has shown that the biodegradability of ether PFAS is highly dependent on their specific chemical structure. nih.govuniversityofcalifornia.edu Aerobic biotransformation is more likely for polyfluorinated ether substances that contain at least one non-fluorinated methylene (B1212753) group (-CH2-) adjacent to the ether bond. nih.govdigitellinc.comacs.org Microorganisms can initiate an oxidative attack on this -CH2- group, leading to the cleavage of the ether bond and subsequent defluorination. nih.govacs.org

However, highly and fully fluorinated ether PFAS, such as GenX and likely PFDiNA, are much more resistant to biodegradation. nih.govacs.org While some studies have reported microbial transformation of persistent PFAS like PFOA and PFOS, the rates are generally slow, and complete mineralization is rarely observed. nih.gov The branched structure of PFDiNA may also influence its interaction with microbial enzymes. Studies on other PFAS have indicated that branched isomers can have different biotransformation rates and pathways compared to their linear counterparts. researchgate.netnih.gov A meta-analysis of PFAS biotransformation studies suggests that aerobic conditions and the presence of defined microbial cultures are more likely to result in transformation. nih.gov

The following table outlines the biotransformation potential of ether PFAS based on current research.

| Condition | Structural Feature | Biotransformation Potential |

| Aerobic | Polyfluorinated with a -CH2- group near the ether bond | Higher potential for biotransformation via oxidative ether cleavage. nih.govdigitellinc.com |

| Perfluorinated (like GenX and PFDiNA) | Low to negligible biotransformation potential. nih.govacs.org | |

| Branched Isomers | May exhibit different biotransformation behavior compared to linear isomers. researchgate.net | |

| Anaerobic | General PFAS | Less studied, but some transformation has been documented. nih.gov |

Environmental Transport and Distribution Modeling

Understanding the movement of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide and its analogues through the environment is critical for assessing exposure risks. Modeling is a key tool for predicting their transport and distribution.

Atmospheric Transport and Deposition

Due to their semi-volatile nature, some PFAS can be transported over long distances in the atmosphere, leading to their presence in remote regions like the Arctic. nih.govacs.org For ether-containing PFAS, atmospheric transport has been confirmed through measurement and modeling studies. For instance, atmospheric dispersion modeling of hexafluoropropylene oxide dimer acid (HFPO-DA) from a fluoropolymer production plant showed that it could be transported over several thousand kilometers. nih.gov

Models like FLEXPART have been used to simulate the atmospheric transport and deposition of these compounds, showing good agreement with measured air concentrations. nih.gov The transport of these compounds is influenced by their partitioning between the gas phase and atmospheric particles. Higher ratios of certain shorter-chain PFCAs in remote areas can be indicative of atmospheric transport and formation from volatile precursors. acs.orgsunderlandlab.org Global atmospheric chemistry models, such as GEOS-Chem, are used to simulate the fate and transport of PFCAs and their precursors, providing estimates of their deposition globally. rsc.org

Aquatic and Terrestrial Mobility

Once deposited from the atmosphere or released into water bodies, the mobility of PFAS is governed by their chemical properties and interactions with soil, sediment, and organic matter. Shorter-chain PFAS, including some ether-containing ones, are generally more water-soluble and mobile in aquatic and terrestrial systems compared to their long-chain counterparts. uri.edu This can lead to widespread contamination of groundwater and surface water.

In terrestrial environments, the movement of PFAS through soil is influenced by factors such as soil organic carbon content and pH. The branched structure of PFDiNA may also affect its sorption to soil and sediment. researchgate.netnih.gov PFAS can be taken up by plants from the soil, with shorter-chain compounds often showing higher accumulation in the above-ground parts of terrestrial vegetation. nih.gov This provides a pathway for entry into terrestrial food webs. uri.educonfex.com

In aquatic environments, PFAS can bioaccumulate in organisms. Food web bioaccumulation models have been developed to predict the transfer and magnification of PFAS through aquatic and terrestrial food chains. acs.orgnih.gov These models indicate that food web-specific magnification occurs, with the highest levels often found in air-breathing wildlife at the top of the food chain. nih.gov

Analytical Methodologies for Environmental Monitoring

The detection and quantification of emerging PFAS like Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide and its analogues in complex environmental matrices require sophisticated analytical techniques.

The most widely used and reliable method for the analysis of known PFAS is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.commdpi.com This technique offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations (parts per trillion or even lower).

For the identification of unknown or novel PFAS, high-resolution mass spectrometry (HRMS) is a powerful tool. nih.govnih.govtandfonline.com HRMS provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. This is particularly useful for identifying transformation products and new types of PFAS in the environment.

Other analytical strategies are also employed to get a more complete picture of PFAS contamination. These include:

Total Oxidizable Precursor (TOP) Assay: This method oxidizes precursor compounds into terminal PFCAs, which can then be measured to estimate the total concentration of precursors in a sample. researchgate.net

Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF): These methods measure the total amount of fluorine in a sample that is associated with organic compounds, providing an indication of the total PFAS burden, including unknown compounds. researchgate.net

The table below provides an overview of common analytical techniques for monitoring emerging PFAS.

| Analytical Technique | Application | Advantages |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted analysis of known PFAS. mdpi.com | High sensitivity and specificity. nih.govtandfonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening and identification of unknown PFAS and transformation products. nih.gov | Provides accurate mass for elemental composition determination. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile or derivatized PFAS. nih.govutep.edu | Suitable for specific classes of PFAS. |

| Total Oxidizable Precursor (TOP) Assay | Estimation of the concentration of PFAS precursors. researchgate.net | Provides a more complete picture of PFAS contamination. |

| Extractable/Adsorbable Organic Fluorine (EOF/AOF) | Measurement of the total organic fluorine content. researchgate.net | Indicates the total PFAS burden, including unknowns. |

Computational and Theoretical Studies of Perfluoro 2,5 Dimethyl 3,6 Dioxanonan Amide

Quantum Chemical Calculations

Extensive searches of scientific literature and chemical databases did not yield any specific studies performing quantum chemical calculations on Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide. While computational studies exist for the analogous compound, Perfluoro(2,5-dimethyl-3,6-dioxanonan)oic acid, no data could be found for the amide derivative.

Electronic Structure and Bonding Analysis

There is no available research focused on the electronic structure and bonding analysis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide.

Conformational Analysis and Molecular Geometry

No conformational analysis or studies on the molecular geometry of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide have been identified in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

No computational modeling studies have been published that elucidate the reaction mechanisms involving Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide.

Transition State Analysis for Amidation Reactions

There are no available studies that provide a transition state analysis for the amidation reactions leading to the formation of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide.

Molecular Dynamics Simulations

No molecular dynamics simulation studies have been reported for Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide.

Intermolecular Interactions and Aggregation Behavior

Solvent Effects on Reactivity and Conformation

Specific research on the solvent effects on the reactivity and conformation of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has not been extensively reported. However, drawing parallels from studies on other fluorinated amides and polymers, it can be inferred that solvents would play a critical role in determining the compound's behavior.

The conformational flexibility of the molecule, particularly rotation around the C-N amide bond and the ether linkages, would be significantly influenced by the solvent environment. In polar protic solvents, hydrogen bonding between the solvent and the amide group would be expected, potentially stabilizing a more extended conformation. Conversely, in nonpolar solvents, intramolecular interactions might become more dominant, leading to a more compact or folded conformation. The equilibrium between cis and trans conformers of the amide bond is also known to be solvent-dependent for other amides, and similar effects could be anticipated for this compound.

The reactivity of the amide group, for instance, in hydrolysis reactions, would also be highly dependent on the solvent. Solvation of the reactants and the transition state would modulate the activation energy of the reaction. The specific arrangement of solvent molecules around the amide bond could either facilitate or hinder the approach of a reactant.

Structure-Reactivity and Structure-Property Relationship Predictions

Predictive studies based on the specific structure of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide are not currently available. General principles of structure-property relationships for fluorinated compounds can, however, provide some insights. The extensive fluorination is expected to bestow properties such as high thermal and chemical stability. The electron-withdrawing nature of the perfluoroalkyl groups would influence the electronic properties of the amide functionality.

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies would be valuable in predicting the biological activity and physical properties of this compound. Such models rely on molecular descriptors calculated from the compound's structure. For Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, key descriptors would likely include its molecular weight, logP (octanol-water partition coefficient), polar surface area, and various electronic and steric parameters. Without specific experimental data for this compound or a series of closely related analogs, the development of robust predictive models is not feasible.

Future Directions and Emerging Research Avenues for Perfluoro 2,5 Dimethyl 3,6 Dioxanonan Amide

Development of Green Chemistry Approaches for Synthesis

The synthesis of amides is a cornerstone of the chemical industry, yet traditional methods often rely on harsh reagents and generate significant waste. rsc.org For fluorinated compounds like Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, developing greener synthetic routes is a critical research objective to minimize environmental impact. Future research will likely focus on catalytic methods that improve atom economy and avoid the use of stoichiometric coupling agents. bohrium.com

Key research avenues include:

Catalytic Direct Amidation: Investigating catalysts that can directly couple the corresponding carboxylic acid (Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid) with an amine source, releasing only water as a byproduct. This approach is a significant improvement over methods requiring activation of the carboxylic acid. whiterose.ac.uk

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents. Mechanochemistry or reactions in greener solvents like water or supercritical fluids could be promising alternatives. nih.gov

Electrosynthesis: Utilizing electrochemical methods to drive amide bond formation, which can offer a high degree of control and avoid bulk chemical oxidants or reductants, representing a greener alternative. rsc.org

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve reaction efficiency, and allow for easier scale-up compared to batch processes.

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Direct Amidation | Direct coupling of a carboxylic acid and an amine using a catalyst, with water as the only byproduct. whiterose.ac.uk | High atom economy, reduced waste. | Development of efficient and selective catalysts for fluorinated substrates. |

| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent, often using grinding or melting techniques. nih.gov | Eliminates solvent waste, potential for simplified workup. nih.gov | Investigating the feasibility for perfluorinated reactants and optimizing reaction conditions. |

| Electrosynthesis | Using electricity to drive the chemical reaction for amide bond formation. rsc.org | Avoids chemical reagents, high controllability, potential for milder conditions. rsc.org | Designing electrochemical cells and identifying suitable electrode materials and conditions. |

Exploration of Novel Catalytic Transformations

The carbon-fluorine bond is exceptionally strong, making PFAS highly stable and persistent. nih.gov While much of the current research focuses on the catalytic degradation of these compounds, future work could explore catalytic transformations of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide to create new molecules with desired functionalities. nih.govresearchgate.net This represents a shift from destructive to creative catalysis.

Potential research areas include:

Selective C-F Bond Activation: Developing catalytic systems that can selectively activate and functionalize a specific C-F bond in the molecule. This would open up pathways to a wide range of new derivatives without complete degradation of the perfluoroalkyl backbone.

Hydrodefluorination: Using catalysts to replace fluorine atoms with hydrogen, which could be a method to tune the properties of the molecule or to create intermediates for other transformations.

Functional Group Interconversion: Exploring catalytic reactions that modify the amide group or other parts of the molecule while leaving the perfluoroether structure intact.

| Catalytic Approach | Description | Objective | Potential Application for the Amide |

|---|---|---|---|

| Photocatalysis | Using light-activated semiconductor catalysts to generate reactive species that can break down PFAS. nih.govmdpi.com | Degradation and mineralization of PFAS in contaminated water. mdpi.com | Could be adapted for selective functionalization by controlling the reaction conditions. |

| Electrocatalysis | Employing electrode materials to facilitate redox reactions for PFAS transformation. mdpi.com | Efficient degradation of PFAS through electron transfer processes. mdpi.com | Potential for controlled defluorination or modification of the amide's functional groups. |

| Heterogeneous Catalysis | Utilizing solid-phase catalysts for gas or liquid phase reactions, which can be crucial for industrial applications. nih.gov | Abatement of gaseous PFAS emissions and remediation. nih.govresearchgate.net | Development of robust catalysts for continuous flow modification of the amide. |

Advanced Applications in Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli such as light, temperature, pH, or electric and magnetic fields. researchgate.netnih.gov The incorporation of highly fluorinated moieties like the one in Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide could impart unique properties to polymers and other materials. The strong hydrophobicity and lipophobicity of perfluoroalkyl chains are of particular interest.

Future research could explore the integration of this amide into:

Responsive Surfaces: Creating surfaces that can switch their wettability in response to a stimulus. Such materials could have applications in microfluidics, self-cleaning coatings, and biomedical devices.

Smart Membranes: Developing membranes for separations where the pore size or selectivity changes in response to environmental cues, potentially for water filtration or chemical sensing.

Actuators and Sensors: Incorporating the amide into polymer networks to create materials that change shape or generate a signal in the presence of specific analytes. researchgate.net The development of sensors for PFAS is an active area of research. acs.org

Interdisciplinary Research with Environmental Science and Engineering

Given the persistence of many PFAS compounds, a crucial area of future research for any new fluorinated chemical is the integration of environmental science and engineering from the earliest stages of development. rsc.org This involves a life-cycle approach to chemical design.

Key interdisciplinary research avenues include:

Biodegradation and Biotransformation Studies: Investigating the potential for microorganisms to transform or degrade Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide. Understanding these pathways is essential to predict its environmental fate. nih.gov

Benign by Design: Collaborating with environmental scientists to design new molecules that retain the desired functional properties but have reduced persistence, bioaccumulation potential, and toxicity. This may involve strategically introducing "weak links" into the molecular structure that can be cleaved by environmental or biological processes.

Advanced Analytical Techniques: Developing sensitive and selective methods for the detection and quantification of the amide and its potential degradation products in complex environmental matrices. rsc.org

Remediation Technologies: Partnering with engineers to design and optimize remediation strategies for this and related compounds in case of environmental contamination. This could include advanced oxidation processes, photocatalysis, or specialized sorbents. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. How can researchers synthesize Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide and confirm its structural integrity?

- Methodology : The compound is synthesized via condensation of perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid) with amines such as 3-aminopropyltriethoxysilane. Reaction optimization includes controlling stoichiometry, temperature (typically 60–80°C), and catalysts like DCC (dicyclohexylcarbodiimide). Structural confirmation requires NMR spectroscopy (¹⁹F and ¹H) to verify fluorine and proton environments, mass spectrometry (MS) for molecular weight validation, and FTIR to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) .

Q. What analytical techniques are essential for assessing purity and structural consistency of this compound?

- Methodology :

- HPLC with UV/Vis detection (λ = 210–220 nm) to quantify impurities.

- Gas chromatography (GC) coupled with fluorine-specific detectors for volatile byproducts.

- Elemental analysis to validate C, H, F, and N content against theoretical values.

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition profiles, critical for applications in high-temperature polymer synthesis .

Advanced Research Questions

Q. How can trace amounts of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide be detected in environmental matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution (e.g., ¹³C-labeled internal standards) to mitigate matrix effects. Optimize extraction using solid-phase extraction (SPE) cartridges (e.g., WAX or C18 phases). Detection limits ≤ 0.1 ng/L require high-resolution MS (HRMS) to distinguish from co-eluting perfluoroalkyl contaminants .

Q. What role does this compound play as a surfactant in fluoropolymer synthesis, and how can its performance be optimized?

- Methodology : As a fluorosurfactant, it reduces interfacial tension during emulsion polymerization of PTFE or FEP. Key parameters include:

- Critical micelle concentration (CMC) determination via surface tension measurements.

- Particle size control (10–200 nm) via dynamic light scattering (DLS).

- Reaction kinetics optimization by adjusting pH (3.5–5.0) and temperature (70–90°C) to balance emulsification efficiency and thermal degradation .

Q. How do researchers resolve discrepancies in reported molecular weights and formulas for this compound?

- Methodology : Cross-validate data using:

- High-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., C₉HF₁₇O₄ requires m/z 520.03 vs. C₈HF₁₅O₄ at 446.07).

- X-ray crystallography for definitive structural elucidation.

- Comparative analysis of CAS registry entries (e.g., 13252-14-7 vs. 1184727-90-9) to differentiate between acid and amide derivatives .

Q. What challenges arise in characterizing degradation products of this compound under environmental conditions?

- Methodology : Simulate degradation via advanced oxidation processes (e.g., UV/H₂O₂) or microbial assays. Use non-targeted screening with LC-HRMS and suspect screening libraries (e.g., NORMAN PFAS list) to identify transformation products like shorter-chain perfluoroalkyl acids. Quantify persistent metabolites (e.g., PFHxA, PFPeA) using isotope dilution .

Key Considerations for Researchers

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the amide bond.

- Environmental Analysis : Account for adsorption losses by pre-treating glassware with methanol.

- Data Validation : Cross-reference CAS numbers and molecular formulas to avoid misidentification of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.